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Compound of Interest

Compound Name: Tert-butyl methoxycarbamate

Cat. No.: B056977 Get Quote

Disclaimer: As of the latest data retrieval, specific, experimentally verified spectroscopic data

for "Tert-butyl methoxycarbamate" is not readily available in public databases. This guide will

utilize the closely related compound, Tert-butyl methylcarbamate, as a proxy to illustrate the

principles of spectroscopic analysis and data presentation. The experimental protocols and

analytical workflows described are fully applicable to the target compound.

This technical guide is designed for researchers, scientists, and professionals in drug

development, providing a comprehensive overview of the spectroscopic analysis of N-

alkoxycarbonyl compounds. The focus is on Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as primary tools for

structural elucidation and characterization.

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for Tert-butyl

methylcarbamate, serving as a representative example for Tert-butyl methoxycarbamate.

Table 1: ¹H NMR Data for Tert-butyl methylcarbamate
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.63 Broad Singlet 1H N-H

~2.49 Singlet 3H N-CH₃

~1.37 Singlet 9H C(CH₃)₃

Predicted data in

DMSO-d6 solvent.[1]

Table 2: ¹³C NMR Data for Tert-butyl methylcarbamate

Chemical Shift (δ, ppm) Assignment

~156 C=O (Carbonyl)

~78 C(CH₃)₃

~28 C(CH₃)₃

~27 N-CH₃

Note: Specific peak assignments for ¹³C NMR

are based on typical chemical shifts for these

functional groups.

Table 3: IR Spectroscopy Data for Tert-butyl methylcarbamate
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad N-H Stretch

~2980 Strong C-H Stretch (sp³)

~1690 Strong C=O Stretch (Amide I)

~1530 Medium N-H Bend (Amide II)

~1250 Strong C-O Stretch

~1160 Strong C-N Stretch

Note: These are characteristic

absorption ranges for

carbamates.

Table 4: Mass Spectrometry Data for Tert-butyl methylcarbamate

m/z Relative Intensity (%) Assignment

131 Moderate [M]⁺ (Molecular Ion)

76 High [M - C₄H₇]⁺

59 High [M - C₄H₈O]⁺

57 100 (Base Peak) [C₄H₉]⁺ (tert-butyl cation)

Data derived from typical

fragmentation patterns of tert-

butyl carbamates.[2]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for determining the chemical structure and

connectivity of the molecule.
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Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune the probe for the appropriate nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a standard pulse sequence with a pulse angle of 30-45 degrees.

Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.

Acquire a suitable number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Switch the probe to the ¹³C frequency.
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Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each

unique carbon.

Increase the number of scans significantly (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections on the resulting spectrum.

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

2.2 Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Place a small amount of the solid sample directly onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.
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Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Identify and label the wavenumbers of significant absorption bands.

Correlate the observed bands with known vibrational frequencies of functional groups.

2.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural

information from its fragmentation pattern.

Methodology:

Sample Introduction:

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

Introduce the sample into the mass spectrometer via direct infusion or coupled with a

chromatographic system (e.g., Gas Chromatography - GC/MS or Liquid Chromatography -

LC/MS).

Ionization:

Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC/MS

and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer technique

often used with LC/MS, which typically yields the molecular ion with less fragmentation.

Mass Analysis:

The generated ions are accelerated and separated by the mass analyzer (e.g.,

quadrupole, time-of-flight, or orbitrap) based on their mass-to-charge (m/z) ratio.
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Detection and Data Processing:

The detector records the abundance of ions at each m/z value.

The resulting mass spectrum is plotted as relative intensity versus m/z.

Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight.

Analyze the fragmentation pattern to deduce the structure of the molecule's constituent

parts.

Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the

described spectroscopic experiments.

Sample Preparation Data Acquisition Data Processing

Weigh Sample (5-10 mg) Dissolve in
Deuterated Solvent Transfer to NMR Tube Insert into Spectrometer Lock, Shim, and Tune Acquire FID

(¹H and ¹³C) Fourier Transform Phase and Baseline
Correction Calibrate and Integrate Structural Elucidation

Click to download full resolution via product page

Workflow for NMR Spectroscopic Analysis.

Sample Preparation (ATR) Data Acquisition Data Processing

Clean ATR Crystal Apply Solid Sample Apply Pressure Collect Background
Spectrum

Collect Sample
Spectrum Background Subtraction Peak Identification Functional Group

Analysis

Click to download full resolution via product page

Workflow for IR Spectroscopic Analysis.
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Sample Preparation Mass Analysis Data Interpretation

Dissolve Sample
in Volatile Solvent

Introduce into MS
(e.g., GC/LC or Infusion)

Ionization
(EI or ESI) Separation by m/z Detection Generate Mass Spectrum Identify Molecular Ion Analyze Fragmentation Determine Molecular

Weight and Structure

Click to download full resolution via product page

Workflow for Mass Spectrometry Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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